

Analytical Standards for 4-HTMPIPO: A Technical Overview

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Compound of Interest

Compound Name: 4-HTMPIPO

Cat. No.: B1431218

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Introduction

4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one) is a synthetic compound of interest within the scientific community. This technical guide serves as a resource for professionals engaged in the research and development of this molecule. Due to the limited availability of public domain data, this document provides a foundational understanding based on computed properties and outlines general analytical methodologies applicable to its structural class.

Core Physicochemical Properties

While experimental data for **4-HTMPIPO** is not widely published, computational models provide estimated physicochemical properties that are valuable for analytical method development.

Property	Value	Source
Molecular Formula	C ₂₁ H ₃₁ NO ₂	PubChem[1]
Molecular Weight	329.5 g/mol	PubChem[1]
IUPAC Name	4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one	PubChem[1]
InChI Key	GWHGUYKAGQLPTQ-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O</chem>	PubChem[1]
Monoisotopic Mass	329.235479232 Da	PubChem[1]

Prospective Analytical Methodologies

Detailed experimental protocols for the analysis of **4-HTMPIPO** are not readily available. However, based on its chemical structure, standard analytical techniques used for similar synthetic compounds can be adapted. Researchers should validate any method according to internal and regulatory standards.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is crucial for the quantification and purity assessment of **4-HTMPIPO**.

- Column: A reversed-phase C18 column is a logical starting point.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
- Detection: UV detection would be suitable due to the presence of a chromophore in the indole ring. The selection of an appropriate wavelength will require experimental determination.

- **Method Development:** Optimization of the gradient, flow rate, and column temperature will be necessary to achieve optimal resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

- **Derivatization:** The hydroxyl group in **4-HTMPIPO** may require derivatization (e.g., silylation) to improve its volatility and thermal stability for GC analysis.
- **Column:** A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice.
- **Ionization:** Electron ionization (EI) would likely produce a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is invaluable for confirming the elemental composition and identifying metabolites or impurities.

- **Ionization Source:** Electrospray ionization (ESI) in positive mode would be appropriate for this molecule.
- **Data Acquisition:** Full scan mode can be used for initial identification, while tandem MS (MS/MS) can provide structural information through fragmentation analysis.

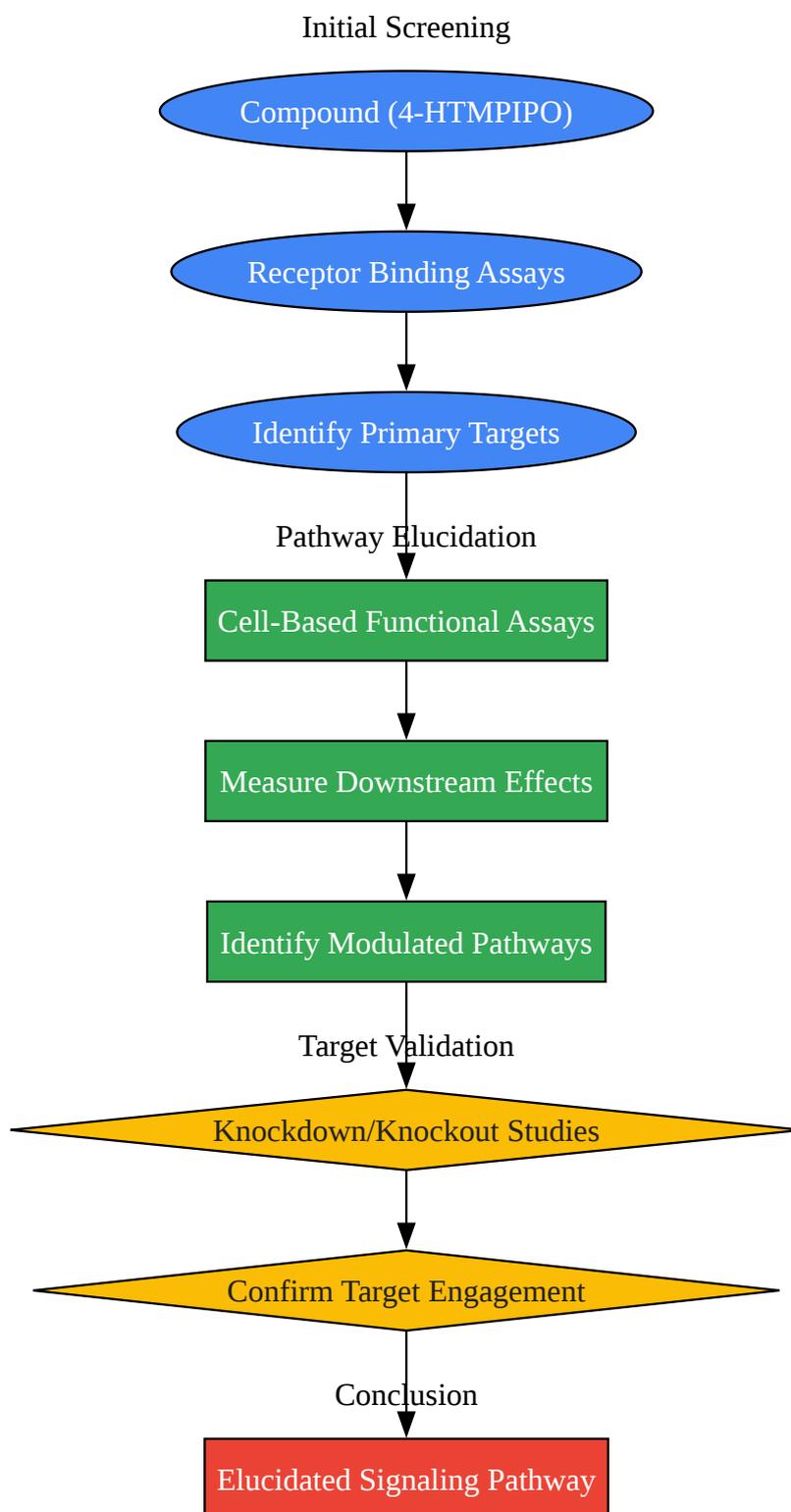
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of organic molecules.

- **Experiments:** ^1H NMR and ^{13}C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to assign all protons and carbons and to confirm the connectivity of the molecule.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the mechanism of action or the signaling pathways associated with **4-HTMPIPO**. Researchers

investigating the biological activity of this compound will need to conduct initial screening assays to determine its pharmacological targets. A generalized workflow for such an investigation is proposed below.

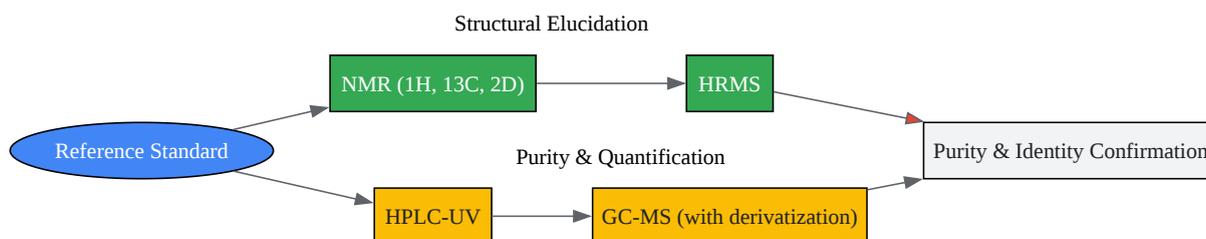


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Proposed workflow for investigating the signaling pathway of **4-HTMPIPO**.

Experimental Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive analytical characterization of a **4-HTMPIPO** reference standard.



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A general experimental workflow for the analytical characterization of **4-HTMPIPO**.

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References

- 1. 4-Htmpipo | C21H31NO2 | CID 72720476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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